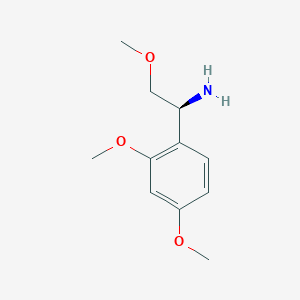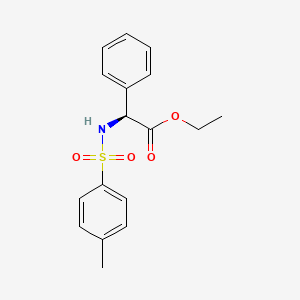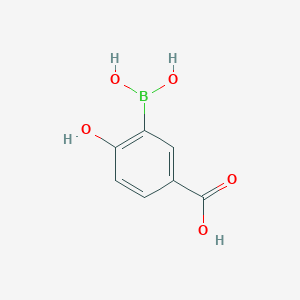
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its tetrahydropyran-2-one core, which is substituted with benzyloxy groups and a tert-butyldimethylsilyl-protected hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Tetrahydropyran-2-one Core: The protected intermediate undergoes cyclization to form the tetrahydropyran-2-one core.
Introduction of tert-Butyldimethylsilyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the protected hydroxymethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-one: Lacks the tert-butyldimethylsilyl-protected hydroxymethyl group.
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-hydroxymethyltetrahydro-2H-pyran-2-one: Contains a free hydroxymethyl group instead of the protected form.
Uniqueness
The presence of the tert-butyldimethylsilyl-protected hydroxymethyl group in (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one provides unique reactivity and stability, making it distinct from similar compounds. This protection allows for selective reactions and enhances the compound’s utility in complex synthetic pathways.
Properties
Molecular Formula |
C33H42O6Si |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4,5-tris(phenylmethoxy)oxan-2-one |
InChI |
InChI=1S/C33H42O6Si/c1-33(2,3)40(4,5)38-24-28-29(35-21-25-15-9-6-10-16-25)30(36-22-26-17-11-7-12-18-26)31(32(34)39-28)37-23-27-19-13-8-14-20-27/h6-20,28-31H,21-24H2,1-5H3/t28-,29-,30+,31-/m1/s1 |
InChI Key |
QOBGJUJDMVPGLT-LTXXGDHTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)





